Methyl 5-(4-formylphenyl)nicotinate
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Overview
Description
Methyl 5-(4-formylphenyl)nicotinate: is an organic compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a derivative of nicotinic acid and features a formyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(4-formylphenyl)nicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-formylphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: 5-(4-Carboxyphenyl)nicotinate
Reduction: 5-(4-Hydroxymethylphenyl)nicotinate
Substitution: 5-(4-Nitrophenyl)nicotinate, 5-(4-Halophenyl)nicotinate
Scientific Research Applications
Methyl 5-(4-formylphenyl)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-formylphenyl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound may influence gene expression by binding to DNA or transcription factors.
Comparison with Similar Compounds
Methyl 5-(4-formylphenyl)nicotinate can be compared with other similar compounds, such as:
- Methyl 5-(3-formylphenyl)nicotinate : Similar structure but with the formyl group in a different position on the phenyl ring.
- Methyl 2-(4-formylphenyl)nicotinate : Another derivative with the formyl group attached to a different position on the nicotinate moiety.
- Methyl 5-(4-methoxyphenyl)nicotinate : Features a methoxy group instead of a formyl group, leading to different chemical properties.
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 5-(4-formylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI Key |
UMGIZNVMJSDMCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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